

PKI-402 and Comparator Dual PI3K/mTOR Inhibitors

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Pki-402

CAS No.: 1173204-81-3

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The table below summarizes the key characteristics of **PKI-402** and other relevant dual PI3K/mTOR inhibitors discussed in the search results.

| Inhibitor Name | Key Targets | Reported IC50 Values | Relevant Cancer Models Studied | Key Findings Related to Radiosensitization |
|-------------------|--|---|---|--|
| PKI-402 | Pan-PI3K (α , β , γ , δ) & mTOR [1] | PI3K α : 2 nM; mTOR: 3 nM [1] | Breast Cancer (MCF-7, MDA-MB-231, BCSCs), Ovarian Cancer (A2780, SKOV3) [2] [3] | Cytotoxic; enhanced IR-induced apoptosis in MCF-7; increased γ -H2AX in MDA-MB-231; inhibited colony formation post-IR [2]. |
| PI-103 | PI3K (Class IA) & mTOR [4] | PI3K α : 8 nM; mTOR: 5.7 nM [4] | Glioblastoma (U251, T98G) [4] | Showed radiosensitization in PTEN-mutated U251 cells [4]. |
| GSK1059615 | Pan-PI3K & mTOR [4] | PI3K α : 0.4 nM; mTOR: 12 nM [4] | Gastric Cancer (AGS), Head and Neck Squamous Cell Carcinoma (HNSCC) [4] | Inhibited proliferation and induced apoptosis in GC cells; induced programmed necrosis in HNSCC cells [4]. |

| Inhibitor Name | Key Targets | Reported IC50 Values | Relevant Cancer Models Studied | Key Findings Related to Radiosensitization |
|----------------------|-----------------|--------------------------------------|--|--|
| PKI-587 (Dactolisib) | PI3K & mTOR [5] | Information not specified in sources | Referenced in context of DNA damage repair [5] | Disrupted non-homologous end joining (NHEJ) repair efficiency by modulating DNA-PKcs activity [5]. |

Experimental Data on PKI-402's Radiosensitizing Effects

The following table consolidates quantitative data from key experiments demonstrating the radiosensitization effects of **PKI-402**.

| Assay Type | Cell Line / Model | Treatment Groups | Key Experimental Results | Interpretation & Significance |
|-------------------------------|---|---------------------------|---|---|
| Cytotoxicity (Cell Viability) | Multiple human tumor cell lines [1] | PKI-402 (72 hrs) | IC50 values ranged from 6 nM to 349 nM [1] | PKI-402 is potentially cytotoxic across a broad panel of cancer cell lines [1]. |
| Clonogenic Assay | MCF-7 (Breast cancer), Breast Cancer Stem Cells (BCSCs) [2] | IR alone vs. PKI-402 + IR | PKI-402 + IR significantly inhibited colony formation ability compared to IR alone [2]. | PKI-402 suppresses the proliferative potential of surviving cells after radiation, indicating radiosensitization [2]. |
| Apoptosis Assay | MCF-7 (Breast cancer) [2] | IR alone vs. PKI-402 + IR | PKI-402 + IR caused more apoptotic cell death than IR alone [2]. | Combination therapy enhances IR-induced cell death in MCF-7 cells [2]. |
| DNA Double-Strand Break | MDA-MB-231 (Breast cancer) [2] | IR alone vs. PKI-402 + IR | γ -H2AX levels were increased in the PKI-402 + IR group [2]. | Suggests an increase in DNA damage persistence |

| Assay Type | Cell Line / Model | Treatment Groups | Key Experimental Results | Interpretation & Significance |
|---|---------------------------------------|---------------------|--|---|
| (DSB) Detection | | | | or impaired repair in this cell line [2]. |
| Western Blot / Phospho-Protein Analysis | MDA-MB-361 (Breast cancer) [1] | PKI-402 | Inhibited p-Akt (T308 & S473), p-PRAS40, p-4EBP1; induced cleaved PARP [1] | Confirms on-target pathway inhibition and induction of apoptosis [1]. |
| In Vivo Efficacy | MDA-MB-361 xenograft in nude mice [1] | PKI-402 (100 mg/kg) | Reduced initial tumor volume (260 mm ³ to 129 mm ³) and prevented regrowth [1]. | Single-agent anti-tumor efficacy in a model with PI3K α mutation (E545K) and Her2 amplification [1]. |

Detailed Experimental Protocols

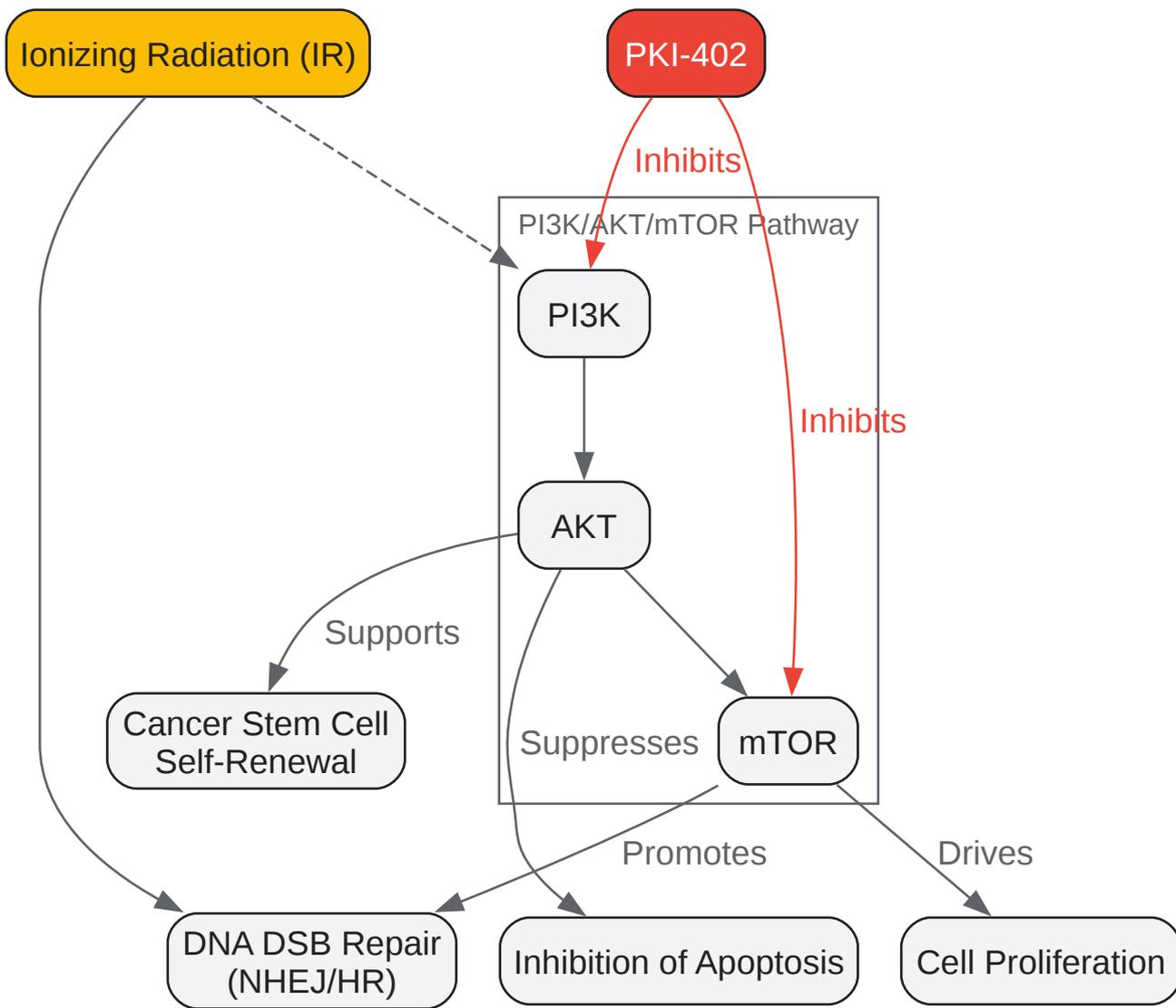
For researchers looking to replicate or understand the key findings, here are the methodologies for crucial experiments cited in the search results.

- **Clonogenic Assay:** This assay evaluates the long-term ability of a single cell to proliferate and form a colony after treatment. Cells are treated with the drug (e.g., **PKI-402**) and/or irradiated, then seeded at low density and allowed to grow for 1-3 weeks. Colonies are fixed, stained, and counted. The reduction in colony formation in the combination group (**PKI-402** + IR) compared to irradiation alone indicates radiosensitization [2].
- **Apoptosis Detection (e.g., by Flow Cytometry):** After treatments (e.g., **PKI-402** and/or IR), cells are collected and stained with Annexin V and a viability dye like propidium iodide (PI). Annexin V binds to phosphatidylserine, which is externalized to the outer leaflet of the plasma membrane during early apoptosis. The stained cells are then analyzed by flow cytometry to quantify the percentage of cells in early and late apoptosis [2].
- **DNA Double-Strand Break Detection (γ -H2AX Immunofluorescence):** The formation of phosphorylated H2AX (γ -H2AX) foci is a marker for DSBs. After treatment, cells are fixed, permeabilized, and stained with a fluorescent antibody against γ -H2AX. The number of γ -H2AX foci per cell is quantified using fluorescence microscopy. An increase in foci in the combination treatment group suggests impaired repair of radiation-induced DSBs [2].

- **Western Blot Analysis for Pathway Inhibition:** This technique assesses the inhibitory effect of **PKI-402** on its targets. Treated cells are lysed, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies. For **PKI-402**, key markers include **phospho-Akt (Ser473 and Thr308)**, **phospho-S6K**, and **phospho-4E-BP1**. A decrease in these phosphorylation levels confirms successful inhibition of the PI3K/mTOR pathway [1].

Mechanism of Action and Resistance

PKI-402 acts as a dual inhibitor, simultaneously targeting the ATP-binding sites of all Class I PI3K isoforms and mTOR, leading to profound suppression of the PI3K/AKT/mTOR signaling cascade [2] [1]. This inhibition radiosensitizes tumors through several mechanisms, which are illustrated in the following pathway diagram.



Leads to:

Enhanced Radiosensitivity
(Persistent DNA damage, Increased apoptosis,
Reduced proliferation & CSCs)

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However, cancer cells can develop resistance. One identified adaptive resistance mechanism is the formation of **Stress Granules (SGs)**. In ovarian cancer cells, **PKI-402** treatment can induce SG formation. These SGs

may sequester critical signaling molecules like **ATF5**, preventing its degradation and potentially activating a mitochondrial unfolded protein response (UPR^{mt}), which promotes cell survival and confers drug resistance [3].

Research Implications and Future Directions

- **Combination Therapy:** The evidence suggests **PKI-402** is a promising candidate for combination with radiotherapy. Future work should focus on **in vivo studies** to validate these effects in animal models, a necessary step before clinical translation [2].
- **Overcoming Resistance:** Research into **SG inhibitors** (e.g., targeting G3BP1 or YB-1) could provide a strategy to overcome adaptive resistance and further enhance the efficacy of **PKI-402** combined with radiation [3].
- **Broader Context:** The pursuit of dual PI3K/mTOR inhibitors like **PKI-402** is driven by their potential for higher efficacy and ability to overcome resistance mechanisms common with single-target agents [4].

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